S-Nitrosocaptopril

Vue d'ensemble

Description

Le S-Nitrosocaptopril est un dérivé du captopril, un inhibiteur de l’enzyme de conversion de l’angiotensine bien connu. Ce composé est formé par la nitrosylation du captopril, ce qui donne une molécule qui conserve non seulement les propriétés du captopril, mais qui agit également comme donneur d’oxyde nitrique . Cette double fonctionnalité fait du this compound un candidat prometteur pour diverses applications thérapeutiques, en particulier dans les maladies cardiovasculaires.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le S-Nitrosocaptopril est synthétisé par réaction du captopril avec l’acide nitreux en milieu acide . La réaction est généralement effectuée à basse température pour assurer la stabilité du produit nitrosylé. Le processus implique les étapes suivantes :

- Dissolution du captopril dans une solution aqueuse.

- Ajout de nitrite de sodium à la solution.

- Acidification du mélange avec de l’acide chlorhydrique.

- Isolement et purification du this compound obtenu.

Méthodes de production industrielle : Si la synthèse en laboratoire du this compound est bien documentée, les méthodes de production industrielle sont encore en cours de développement. Le principal défi réside dans le passage à l’échelle de la réaction tout en maintenant la stabilité et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le S-Nitrosocaptopril subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitrosyle peut être oxydé pour former des composés disulfures.

Réduction : Le groupe nitrosyle peut être réduit en sa forme thiol du captopril.

Substitution : Le groupe nitrosyle peut être substitué par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Implique généralement des oxydants tels que le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent réagir avec le groupe nitrosyle.

Principaux produits formés :

Oxydation : Composés disulfures.

Réduction : Captopril.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions de nitrosylation et leurs effets sur la stabilité moléculaire.

Biologie : Recherché pour son rôle dans la modulation des processus biologiques par la donation d’oxyde nitrique.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Hypertension Treatment

SNO-CAP exhibits potent vasodilatory effects, making it a candidate for treating hypertension. It functions as a nitric oxide (NO) donor, which relaxes vascular smooth muscle and decreases blood pressure. Studies indicate that SNO-CAP can effectively lower blood pressure regardless of renin status, providing a versatile treatment option for patients with different forms of hypertension .

1.2 Angina Pectoris and Heart Failure

The compound has shown promise in managing angina pectoris and congestive heart failure. Its ability to enhance NO availability contributes to improved myocardial oxygen supply and reduced myocardial workload, making it beneficial for patients with ischemic heart conditions .

Antimicrobial Properties

2.1 Mechanism of Action

SNO-CAP's antimicrobial activity is primarily attributed to its ability to release NO, which possesses inherent antimicrobial properties. Additionally, the compound's transnitrosylation activity enhances its efficacy against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2.2 Case Studies

Recent studies demonstrated that SNO-CAP nanoparticles (SNO-CAP-np) exhibited significant antimicrobial effects against clinical isolates of E. coli and MRSA. In vitro tests revealed that SNO-CAP-np could completely inhibit the growth of these bacteria at concentrations as low as 10 mg/mL over 24 hours, highlighting its potential as an alternative to traditional antibiotics .

Pharmacokinetics and Stability

3.1 Storage Conditions

Research into the stability of SNO-CAP has led to optimized storage conditions that maintain its efficacy over time. The use of specific nitrogen environments and temperature controls has been shown to preserve the compound's activity for extended periods, making it suitable for clinical applications .

3.2 Physicochemical Properties

The physicochemical characterization of SNO-CAP indicates that it can exist in stable crystalline forms, which enhances its bioavailability and pharmacokinetic profiles. These properties are crucial for ensuring effective dosing regimens in therapeutic settings .

Clinical Implications and Future Directions

4.1 Potential for Combination Therapies

Given its multifaceted mechanisms of action, SNO-CAP may be effectively combined with other therapeutic agents to enhance treatment outcomes in cardiovascular diseases and infections. Future research should focus on exploring these combination therapies in clinical trials.

4.2 Broader Applications

Emerging studies suggest that SNO-CAP could also play a role in treating conditions such as pulmonary hypertension and even cancer metastasis by inhibiting cell adhesion molecules through various signaling pathways .

Data Summary Table

Mécanisme D'action

Le S-Nitrosocaptopril exerce ses effets par deux mécanismes principaux :

Inhibition de l’enzyme de conversion de l’angiotensine : Similaire au captopril, le this compound inhibe l’activité de l’enzyme de conversion de l’angiotensine, ce qui entraîne une vasodilatation et une diminution de la pression artérielle.

Donation d’oxyde nitrique : Le groupe nitrosyle libère de l’oxyde nitrique, qui active la guanylate cyclase soluble dans les cellules musculaires lisses vasculaires.

Comparaison Avec Des Composés Similaires

Le S-Nitrosocaptopril est unique en raison de sa double fonctionnalité. Parmi les composés similaires, citons :

S-Nitroso-N-acétyl-D,L-penicillamine (SNAP) : Autre donneur d’oxyde nitrique mais avec une structure et un profil de stabilité différents.

Énalapril et lisinopril : Autres inhibiteurs de l’enzyme de conversion de l’angiotensine qui ne donnent pas d’oxyde nitrique.

Activité Biologique

S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.

Molecular Characterization

This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .

Vasodilatory Activity

SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .

Inhibition of Platelet Aggregation

The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .

Anticancer Properties

Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .

Case Studies and Research Findings

-

Vasorelaxation Studies :

- Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .

- In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .

- Platelet Function :

- Therapeutic Implications :

Summary Table of Biological Activities

Propriétés

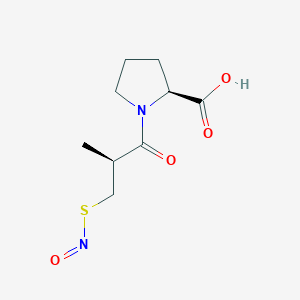

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIULCDUASSKOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSN=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153527 | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122130-63-6 | |

| Record name | S-Nitrosocaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.